molecular formula C21H20N6 B14968514 N6-allyl-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N6-allyl-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14968514
M. Wt: 356.4 g/mol
InChI Key: VMBJUGGAWCPDCD-UHFFFAOYSA-N
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Description

N4-(3-METHYLPHENYL)-1-PHENYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings. The presence of various substituents, such as the 3-methylphenyl, phenyl, and prop-2-en-1-yl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N4-(3-METHYLPHENYL)-1-PHENYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

N4-(3-METHYLPHENYL)-1-PHENYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Addition: The prop-2-en-1-yl group allows for addition reactions, such as hydrogenation or hydrohalogenation, to form saturated or halogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N4-(3-METHYLPHENYL)-1-PHENYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3-METHYLPHENYL)-1-PHENYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can disrupt the synthesis of nucleotides, leading to the inhibition of cell growth and proliferation, particularly in cancer cells .

Comparison with Similar Compounds

N4-(3-METHYLPHENYL)-1-PHENYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other pyrazolopyrimidine derivatives, such as:

    Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.

    Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.

The uniqueness of N4-(3-METHYLPHENYL)-1-PHENYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific substituents and the resulting biological activities, which may differ from those of other similar compounds .

Properties

Molecular Formula

C21H20N6

Molecular Weight

356.4 g/mol

IUPAC Name

4-N-(3-methylphenyl)-1-phenyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H20N6/c1-3-12-22-21-25-19(24-16-9-7-8-15(2)13-16)18-14-23-27(20(18)26-21)17-10-5-4-6-11-17/h3-11,13-14H,1,12H2,2H3,(H2,22,24,25,26)

InChI Key

VMBJUGGAWCPDCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCC=C)C4=CC=CC=C4

Origin of Product

United States

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